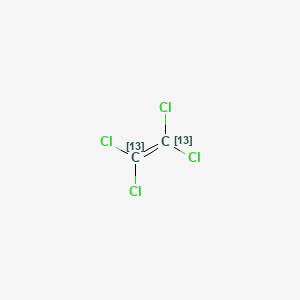

Tetrachloroethylene-13C2

Cat. No. B590213

Key on ui cas rn:

32488-49-6

M. Wt: 167.807

InChI Key: CYTYCFOTNPOANT-ZDOIIHCHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04019890

Procedure details

The solutions useful in the method of the present invention include those obtained by a combination of a polyolefin and a petroleum hydrocarbon such as benzene, toluene, xylene, solvent naphtha or the like or a chlorinated hydrocarbon such as trichloroethylene, tetrachloroethylene, dichloroethane, dichloroethylene or the like. Low density polyethylene, medium density polyethylene, high density polyethylene, atactic (amorphous) polypropylene, isotactic (crystalline) polypropylene, ethylene-propylene copolymer, propylene-butylene copolymer can be mentioned as useful polyolefins. It is preferable to use a solution having a gelation point of 40°-60° C at a concentration in the range of 1-5% by weight. However, among the above-mentioned, a combination of benzene (b.p. 80.1° C), cyclohexane (b.p. 80.7° C), dichloroethylene (b.p. 83.5° C) with a resin other than atactic polypropylene is not of practical value because of poor solubility. Though tetraline (b.p. 210.5° C) or kerosene (b.p. 150°-320° C) provides nice gel-forming property, they are the examples which are not useful on account of too high boiling point. For the foregoing reason, toluene, xylene and tetrachloroethylene are preferable as a solvent for polyolefins and inflammable tetrachloroethylene is most suitable if safety is also taken into consideration.

[Compound]

Name

medium density polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

high density polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

polypropylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

polypropylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ethylene-propylene copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

polyolefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

petroleum hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

naphtha

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

chlorinated hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

Low density polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1(C)[CH:12]=CC=[CH:9][CH:8]=1.ClC=C(Cl)Cl.ClC(Cl)C>C(Cl)CCl.ClC(Cl)=C(Cl)Cl.C1(C)C(C)=CC=CC=1>[CH2:1]1[C:6]2[C:5](=[CH:12][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

|

Inputs

Step One

[Compound]

|

Name

|

medium density polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

high density polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

polypropylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)[*:2])[*:1]

|

Step Four

|

Name

|

polypropylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)[*:2])[*:1]

|

Step Five

[Compound]

|

Name

|

ethylene-propylene copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

polyolefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC(=C(Cl)Cl)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Ten

[Compound]

|

Name

|

petroleum hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Thirteen

[Compound]

|

Name

|

naphtha

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

chlorinated hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=C(Cl)Cl

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)Cl

|

Step 17

[Compound]

|

Name

|

Low density polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a gelation point of 40°-60° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

at a concentration in the range of 1-5% by weight

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCCC2=CC=CC=C12

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |